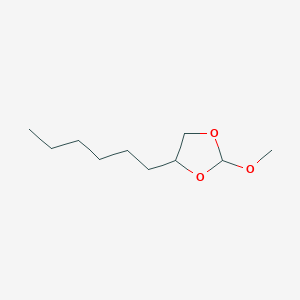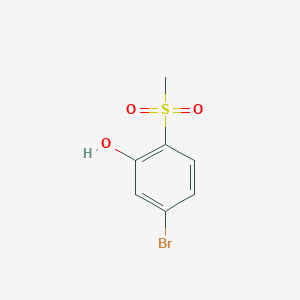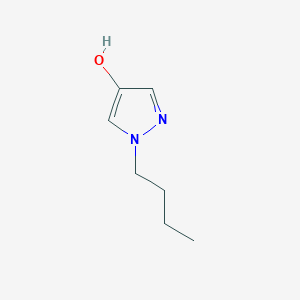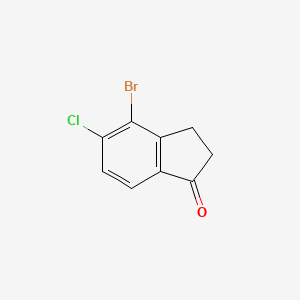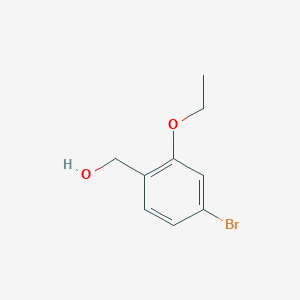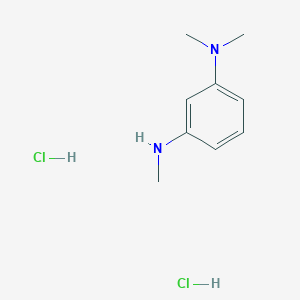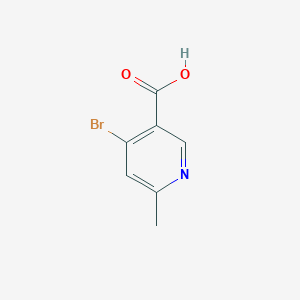
tert-butyl (3S)-3-amino-3-(5-phenylmethoxypyridin-3-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “tert-butyl (3S)-3-amino-3-(5-phenylmethoxypyridin-3-yl)propanoate” is a complex organic molecule. It contains a tert-butyl group, which is a bulky substituent often used in organic synthesis . The compound also contains an amino group and a phenylmethoxy group attached to a pyridine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized using methods such as palladium-catalyzed cross-coupling reactions . The tert-butyl group could potentially be introduced using a reagent like di-tert-butyl dicarbonate .Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several functional groups and a pyridine ring. The tert-butyl group is known to be sterically bulky, which could influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the amino group, the phenylmethoxy group, and the pyridine ring. The tert-butyl group could also play a role due to its steric bulk .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, tert-butyl carbamate, a related compound, is a solid with a melting point of 105-108 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
The presence of the amino and ester functional groups in this compound makes it a valuable intermediate in the synthesis of biologically active molecules. It can be used to create a wide range of drugs with potential anti-inflammatory, antibacterial, and antiviral properties. The biphenyl moiety, in particular, is a common feature in many drugs and natural products, indicating the importance of such structures in medicinal chemistry .
Development of Chiral Catalysts
Chirality is a key factor in the efficacy of many pharmaceuticals. The chiral center in tert-butyl (3S)-3-amino-3-(5-phenylmethoxypyridin-3-yl)propanoate can be used to develop new chiral catalysts that are essential for producing enantiomerically pure substances, which are crucial in the pharmaceutical industry .
Agricultural Chemical Research
In agriculture, the development of new pesticides and herbicides often requires complex organic molecules. This compound could serve as a precursor in the synthesis of such chemicals, potentially leading to more effective and environmentally friendly agricultural products .
Organic Light-Emitting Diodes (OLEDs)
The biphenyl structure is significant in the field of electronics, particularly in the creation of fluorescent layers for OLEDs. The tert-butyl group could influence the electronic properties of the molecule, making it a candidate for research in advanced OLED materials .
Liquid Crystal Research
Liquid crystals are used in displays and other technologies. The structural features of tert-butyl (3S)-3-amino-3-(5-phenylmethoxypyridin-3-yl)propanoate, such as the biphenyl moiety, are important for the development of new liquid crystal materials with improved properties .
Advanced Polymer Synthesis
Polymers with specific functionalities are crucial in various applications, from medical devices to advanced coatings. The functional groups present in this compound make it a potential monomer for the synthesis of polymers with targeted properties, such as biocompatibility or thermal stability .
Eigenschaften
IUPAC Name |
tert-butyl (3S)-3-amino-3-(5-phenylmethoxypyridin-3-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-19(2,3)24-18(22)10-17(20)15-9-16(12-21-11-15)23-13-14-7-5-4-6-8-14/h4-9,11-12,17H,10,13,20H2,1-3H3/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNFBAAMVQNXNL-KRWDZBQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC(=CN=C1)OCC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C1=CC(=CN=C1)OCC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3S)-3-amino-3-(5-phenylmethoxypyridin-3-yl)propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




